

VTP50469: A Technical Guide to its Role in Epigenetic Regulation

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Compound of Interest

Compound Name: VTP50469

Cat. No.: B10824408

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Executive Summary

VTP50469 is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) interaction, a critical dependency in certain types of acute leukemia.[1][2][3] By disrupting this key protein-protein interaction, **VTP50469** effectively modulates epigenetic states, leading to the suppression of a leukemogenic gene expression program and subsequent anti-leukemic activity. This technical guide provides an in-depth overview of **VTP50469**'s mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows. **VTP50469** is the preclinical precursor to revumenib (SNDX-5613), a compound currently in clinical development for the treatment of MLL-rearranged (MLL-r) and NPM1-mutant (NPM1c) acute leukemias.[4][5][6]

Core Mechanism of Action: Inhibition of the Menin-MLL Interaction

VTP50469 functions by directly binding to Menin, a scaffold protein that plays a crucial role in the aberrant recruitment of the MLL1 fusion protein complex to chromatin.[7] This interaction is essential for the maintenance of a leukemogenic gene expression program in MLL-rearranged leukemias.[2][5] **VTP50469** competitively inhibits the binding of the MLL fusion protein to Menin, leading to the dissociation of the Menin-MLL complex from chromatin.[1][2][8] This

displacement results in a cascade of epigenetic changes, including altered histone methylation and downregulation of key target genes, ultimately inducing differentiation and apoptosis in susceptible leukemia cells.[2][3]

Quantitative Data Summary

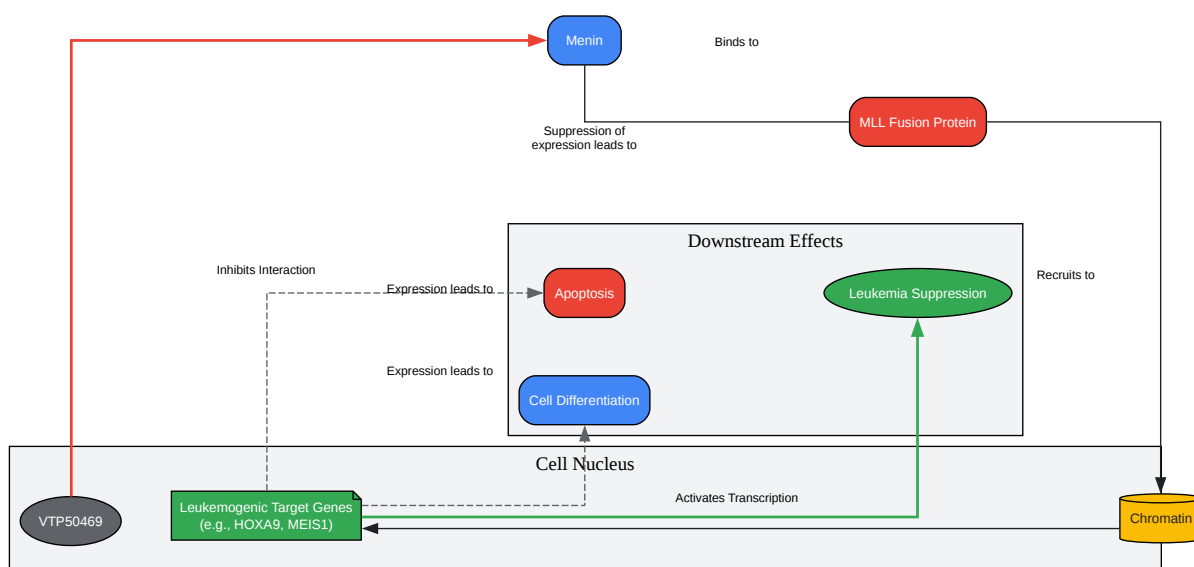
The following tables summarize the key quantitative data for **VTP50469**, demonstrating its potency and selectivity.

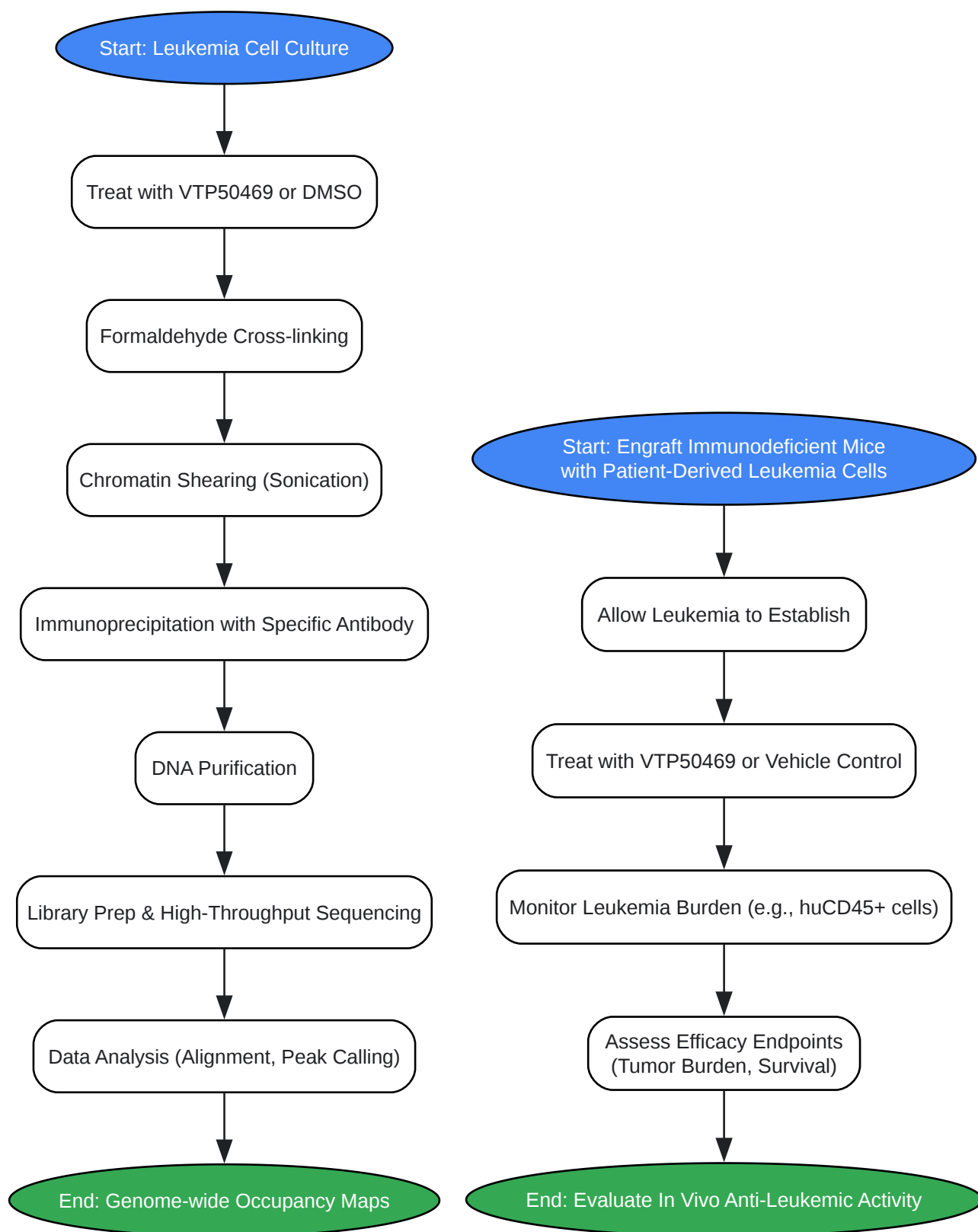
Table 1: In Vitro Potency of **VTP50469**

Parameter	Value	Assay Type	Reference
Ki (Menin-MLL Interaction)	104 pM	Cell-free assay	[1][3]
IC50 (MOLM13 cells)	13 nM	Cell Proliferation Assay	[3]
IC50 (THP1 cells)	37 nM	Cell Proliferation Assay	[3]
IC50 (NOMO1 cells)	30 nM	Cell Proliferation Assay	[3]
IC50 (ML2 cells)	16 nM	Cell Proliferation Assay	[3]
IC50 (EOL1 cells)	20 nM	Cell Proliferation Assay	[3]
IC50 (Murine MLL-AF9 cells)	15 nM	Cell Proliferation Assay	[3]
IC50 (KOPN8 cells)	15 nM	Cell Proliferation Assay	[3]
IC50 (HB11;19 cells)	36 nM	Cell Proliferation Assay	[3]
IC50 (MV4;11 cells)	17 nM	Cell Proliferation Assay	[3]
IC50 (SEMK2 cells)	27 nM	Cell Proliferation Assay	[3]
IC50 (RS4;11 cells)	25 nM	Cell Proliferation Assay	[3]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by **VTP50469**.





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